3-Amino-1-(1,2-thiazol-3-yl)butan-1-one
Description
3-Amino-1-(1,2-thiazol-3-yl)butan-1-one is a heterocyclic organic compound featuring a thiazole ring (a five-membered ring containing sulfur and nitrogen) linked to a butanone backbone with an amino substituent at the third carbon. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. The thiazole moiety is notable for its metabolic stability and ability to engage in hydrogen bonding and π-π interactions, which are critical in drug design .
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
3-amino-1-(1,2-thiazol-3-yl)butan-1-one |
InChI |
InChI=1S/C7H10N2OS/c1-5(8)4-7(10)6-2-3-11-9-6/h2-3,5H,4,8H2,1H3 |
InChI Key |
PRWBMNCXGBZBAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1=NSC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(1,2-thiazol-3-yl)butan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiazole derivative with an appropriate amine and a carbonyl compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple steps including purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-(1,2-thiazol-3-yl)butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
3-Amino-1-(1,2-thiazol-3-yl)butan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(1,2-thiazol-3-yl)butan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence provided lacks explicit data on structural or functional comparisons of 3-Amino-1-(1,2-thiazol-3-yl)butan-1-one with analogs. However, insights can be inferred from related compounds mentioned in the materials:
Structural Analogues from Evidence
Compound 1: Name: (3R)-3-Amino-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-α]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one monophosphate monohydrate Key Features:
- Contains a triazolo-pyrazine ring instead of thiazole.
- Fluorinated aromatic groups enhance lipophilicity and metabolic resistance.
- Used as a type 2 diabetes therapeutic (clinical trial ID: MK-0431J) .
Compound 2 :
- Name : (1S)-1,5-Anhydro-1-C-{3-[(1-benzothiophen-2-yl)methyl]-4-fluorophenyl}-D-glucitol-(2S)-pyrrolidine-2-carboxylic acid (1:1)
- Key Features :
- Benzothiophene moiety replaces thiazole, offering distinct electronic properties.
- Combined with a fluorophenyl group and carbohydrate-derived structure, it targets glucose metabolism pathways .
Compound 3: Name: N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-{N-[(tert-butylamino)-carbonyl]-3-methyl-L-valyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide Key Features:
- Cyclobutylmethyl group introduces steric bulk, contrasting with the planar thiazole ring.
- Complex bicyclic structure and peptide-like backbone suggest applications in enzyme inhibition .
Hypothetical Comparison Table
| Property | This compound | Compound 1 (Triazolo-Pyrazine) | Compound 2 (Benzothiophene) | Compound 3 (Cyclobutylmethyl) |
|---|---|---|---|---|
| Core Heterocycle | Thiazole | Triazolo-pyrazine | Benzothiophene | Cyclobutylmethyl (non-aromatic) |
| Electron Density | Moderate (S and N atoms) | High (multiple N atoms) | Moderate (S and aromatic) | Low (aliphatic) |
| Metabolic Stability | Likely high (thiazole stability) | Enhanced (CF₃ group) | Moderate | Variable (depends on substituents) |
| Therapeutic Indication | Not specified in evidence | Type 2 diabetes | Glucose metabolism | Enzyme inhibition (speculative) |
Key Differences
- Heterocyclic Influence : Thiazole-based compounds (target molecule) may exhibit better solubility and metabolic stability compared to benzothiophene or triazolo-pyrazine derivatives due to sulfur’s electronegativity and hydrogen-bonding capacity .
- Biological Targets : Fluorinated aromatic groups (Compound 1) enhance receptor affinity in diabetes therapies, whereas the target molecule’s thiazole could target different pathways (e.g., antimicrobial or kinase inhibition).
Limitations of Available Evidence
Structural comparisons here are extrapolated from unrelated compounds in the evidence, highlighting the need for dedicated studies on this molecule. For authoritative data, primary literature on thiazole derivatives or pharmacological screens would be required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
